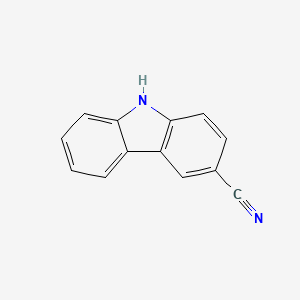

9H-Carbazole-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-carbazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLNYCULQUSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9h Carbazole 3 Carbonitrile and Its Functionalized Derivatives

Direct Cyanation Protocols

Direct introduction of a nitrile group onto the carb-azole ring represents an efficient and atom-economical approach to 9H-Carbazole-3-carbonitrile. These methods typically involve the reaction of a carbazole (B46965) substrate with a cyanide source, often facilitated by a catalyst.

Copper-Mediated Cyanation (e.g., CuCN)

The Rosenmund-von Braun reaction, a classical method for the synthesis of aryl nitriles, utilizes copper(I) cyanide (CuCN) to convert aryl halides into their corresponding nitriles. wikipedia.orgorganic-chemistry.orgnih.gov This transformation is a well-established and reliable method for introducing a cyano group onto an aromatic ring. The reaction typically involves heating the aryl halide with a stoichiometric amount of CuCN in a high-boiling polar solvent such as DMF or pyridine (B92270). nih.gov

While specific examples detailing the direct cyanation of 3-bromo-9H-carbazole to this compound via the Rosenmund-von Braun reaction are not extensively documented in the readily available literature, the general applicability of this reaction to aryl halides suggests its feasibility. The synthesis of 3-bromo-9H-carbazole itself can be achieved by the bromination of 9H-carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF). chemicalbook.com Subsequent treatment of the resulting 3-bromo-9H-carbazole with CuCN under typical Rosenmund-von Braun conditions would be the logical next step.

Modern modifications of the Rosenmund-von Braun reaction often employ catalytic amounts of copper, various ligands, and alternative cyanide sources to improve reaction efficiency and substrate scope. For instance, L-proline has been identified as an effective additive to promote the reaction at lower temperatures (80–120 °C), enhancing its compatibility with sensitive functional groups. thieme-connect.de

| Parameter | Typical Conditions | Modified Conditions |

|---|---|---|

| Starting Material | Aryl Halide (e.g., 3-Bromo-9H-carbazole) | Aryl Halide |

| Cyanide Source | Copper(I) Cyanide (CuCN) (stoichiometric) | Copper(I) Cyanide (catalytic or stoichiometric) |

| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine) | Various organic solvents |

| Temperature | 150-250 °C | 80-120 °C (with additives) |

| Additives | None | L-proline, etc. |

Transition-Metal-Free Photostimulated Synthetic Routes

In recent years, photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of arenes, offering a transition-metal-free alternative for the synthesis of aryl nitriles. These methods utilize organic photocatalysts that, upon visible light irradiation, can generate highly reactive intermediates capable of activating C-H bonds for cyanation.

While a specific protocol for the direct photostimulated C-H cyanation of 9H-carbazole to yield this compound is not explicitly detailed in the reviewed literature, the general principles of this methodology suggest its potential applicability. Such a reaction would likely involve the use of an organic photocatalyst, a cyanide source (such as trimethylsilyl (B98337) cyanide), and an oxidant, all under visible light irradiation. The regioselectivity of the cyanation would be a key challenge to overcome, as direct C-H functionalization of carbazole can potentially occur at multiple positions.

Multi-Step Synthesis Strategies

Multi-step syntheses provide a versatile platform for the preparation of this compound and its derivatives, allowing for greater control over the substitution pattern and the introduction of various functional groups.

N-Alkylation of Carbazole Scaffolds

The nitrogen atom of the carbazole ring is readily alkylated, providing a convenient handle for the introduction of various substituents. This N-alkylation is a common strategy to modify the electronic properties and solubility of carbazole-based materials. The synthesis of N-alkylated this compound derivatives can be achieved by first introducing the cyano group at the 3-position, followed by N-alkylation. Alternatively, an N-alkylated carbazole can be subjected to a cyanation reaction.

Microwave-assisted N-alkylation of carbazole with alkyl halides in the presence of a solid support like potassium carbonate has been shown to be a rapid and efficient method for preparing N-alkyl derivatives. researchgate.net This approach offers advantages in terms of reduced reaction times and often cleaner product formation compared to conventional heating methods.

| Carbazole Substrate | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| 9H-Carbazole | Alkyl Halide | K₂CO₃, Microwave | 9-Alkyl-9H-carbazole |

Cross-Coupling Reactions for Arylation and Alkynylation

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex functionalized carbazole derivatives. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly valuable for the arylation and alkynylation of the carbazole scaffold, respectively.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. For the synthesis of N-aryl-9H-carbazole-3-carbonitrile derivatives, a Suzuki-Miyaura coupling could be envisioned between a 3-bromo-9-aryl-9H-carbazole and a suitable boronic acid or ester. The synthesis of various arylated carbazoles has been demonstrated using this methodology. nih.govresearchgate.netrsc.orgnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org To introduce an alkynyl group at the 3-position of the carbazole ring, a 3-halo-9H-carbazole could be coupled with a terminal alkyne. This method provides a direct route to 3-alkynyl-9H-carbazole derivatives, which can be further functionalized.

| Reaction Type | Carbazole Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-9-aryl-9H-carbazole | Arylboronic acid | Palladium catalyst, Base | 3,9-Diaryl-9H-carbazole |

| Sonogashira | 3-Halo-9H-carbazole | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | 3-Alkynyl-9H-carbazole |

Suzuki-Miyaura Coupling for Aryl-Substituted Carbazole-Carbonitriles

The Suzuki-Miyaura cross-coupling reaction is a pivotal method for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving highly effective for introducing aryl substituents onto the carbazole framework. youtube.commdpi.com

A common strategy involves the coupling of a halogenated carbazole precursor with an arylboronic acid. For instance, a bromo-substituted carbazole can be reacted with a suitable arylboronic acid in the presence of a palladium catalyst, such as Pd₂(dba)₃ or a precatalyst like P1, and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov The choice of ligand, such as XPhos or SPhos, can significantly influence the reaction's efficiency, particularly when dealing with nitrogen-rich heterocycles like carbazole. nih.gov

The reaction is versatile, allowing for the introduction of a wide range of aryl groups at different positions of the carbazole nucleus, depending on the starting halogenated carbazole. This methodology is fundamental in synthesizing key intermediates for materials science and medicinal chemistry. derpharmachemica.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role in Reaction | Source |

| Aryl Halide | Bromo-carbazole derivative | Electrophile | mdpi.com |

| Boron Species | Phenylboronic acid | Nucleophile | mdpi.com |

| Catalyst | Pd₂(dba)₃, P1/P2 precatalysts | Facilitates C-C bond formation | mdpi.comnih.gov |

| Ligand | XPhos, SPhos | Stabilizes and activates the catalyst | nih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates the boron species | mdpi.comnih.gov |

| Solvent | Toluene, Dioxane/Water | Reaction medium | mdpi.comnih.gov |

Ullmann Condensation for N-Arylation

The Ullmann condensation is a classical and robust method for forming carbon-nitrogen bonds, specifically for the N-arylation of heterocyclic compounds like carbazole. This copper-catalyzed reaction typically involves the coupling of an amine (in this case, the N-H group of carbazole) with an aryl halide.

The synthesis of N-arylcarbazole derivatives via the Ullmann reaction is crucial for developing materials used in organic electronics. beilstein-journals.org The reaction can be performed using various copper sources, including copper(I) oxide, copper(I) bromide, or copper powder, often in the presence of a ligand and a base. researchgate.netorganic-chemistry.org For example, a copper-catalyzed Ullmann-type C-N cross-coupling of carbazole with aryl chlorides has been developed using N,N′-bis(thiophene-2-ylmethyl)oxalamide as a ligand and cesium carbonate (Cs₂CO₃) as the base in a DMSO/MeCN solvent system. researchgate.net The choice of ligand and base is critical and can significantly promote the reaction, even with less reactive aryl chlorides. researchgate.netarkat-usa.org Modern protocols have been developed that allow the reaction to proceed under milder conditions and tolerate a wider array of functional groups. organic-chemistry.org

Table 2: Key Parameters in Ullmann Condensation for N-Arylation of Carbazole

| Parameter | Example | Function | Source |

| Carbazole Source | This compound | N-H containing substrate | researchgate.net |

| Aryl Halide | Aryl chloride, Aryl bromide | Arylating agent | researchgate.netorganic-chemistry.org |

| Catalyst | Cu₂O, CuBr, CuI | Catalyzes C-N bond formation | researchgate.netorganic-chemistry.org |

| Ligand | 1-methyl-imidazole, Diamine ligands | Enhances catalyst activity and stability | researchgate.netorganic-chemistry.org |

| Base | Cs₂CO₃, K₂CO₃, t-BuOLi | Proton acceptor | researchgate.netarkat-usa.org |

| Solvent | DMSO, Toluene, Xylenes | Reaction medium | researchgate.netarkat-usa.org |

Polymerization-Oriented Synthetic Approaches

Monomer Synthesis for Electrochemical Polymerization

Carbazole-based polymers are widely studied for their conductive and electrochromic properties. mdpi.comresearchgate.net The synthesis of functionalized carbazole monomers is the first and most critical step for creating these advanced materials through electrochemical polymerization. rsc.org A typical synthetic route to a carbazole-based monomer involves introducing polymerizable groups (like vinyl groups) or functional groups that facilitate polymerization and tune the polymer's final properties. mdpi.com

For example, a monomer like 9-vinyl-9H-carbazole-3,6-dicarbonitrile can be prepared from 9H-carbazole in a multi-step process. mdpi.com The synthesis starts with the bromination of the carbazole core, followed by cyanation to introduce nitrile groups, which can modify the electronic properties. The final step is vinylation, which introduces the polymerizable vinyl group at the nitrogen position. mdpi.com The resulting monomers can then be electropolymerized by applying a potential in an electrochemical cell, leading to the formation of a robust polymer film on the electrode surface. researchgate.netrsc.org These polymer films often exhibit distinct electrochromic behaviors, changing color in response to different applied potentials. researchgate.net

Table 3: Example Synthetic Pathway for a Carbazole-based Monomer

| Step | Reaction | Purpose | Source |

| 1. Bromination | Reaction of carbazole with N-Bromosuccinimide (NBS) | Introduction of bromine atoms at specific positions (e.g., 3,6) | mdpi.com |

| 2. Cyanation | Substitution of bromine with cyanide using Zn(CN)₂ and a Pd catalyst | Introduction of electron-withdrawing nitrile groups | mdpi.com |

| 3. Vinylation/Alkylation | Alkylation with 1,2-dibromoethane (B42909) leading to elimination | Introduction of a polymerizable vinyl group at the N-9 position | mdpi.com |

Modified Chichibabin Reaction for Carbazole-Pyridine Copolymers

The synthesis of copolymers allows for the fine-tuning of material properties by combining different monomeric units. Carbazole-pyridine copolymers are of interest for applications such as organic light-emitting diodes (OLEDs). A modified Chichibabin reaction provides an economical and straightforward method for synthesizing these copolymers compared to more complex, catalyst-intensive methods. nih.gov

This approach involves the condensation of a diacetylated N-alkylcarbazole with a substituted benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and refluxing acetic acid. beilstein-journals.orgnih.gov This one-pot reaction leads to the formation of a polymer backbone that incorporates both carbazole and pyridine-like (specifically, 4-phenylpyridine) units. The resulting copolymers can be characterized by various spectroscopic and thermal analysis techniques to determine their structure and properties. nih.gov This synthetic route avoids the use of costly catalysts and lengthy procedures often associated with the preparation of such copolymers. nih.gov

Table 4: Components of the Modified Chichibabin Reaction for Carbazole-Pyridine Copolymers

| Reactant/Reagent | Example | Role | Source |

| Carbazole Derivative | Diacetylated N-alkylcarbazole | Provides the carbazole unit of the copolymer | nih.gov |

| Aldehyde | 3-Substituted benzaldehyde | Provides the precursor for the pyridine ring | nih.gov |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom for the pyridine ring formation | nih.gov |

| Solvent/Catalyst | Acetic acid (refluxing) | Serves as both solvent and acid catalyst | nih.gov |

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo hydrolysis and reduction.

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by strong nucleophiles. While specific documented examples for this exact compound are sparse in readily available literature, its reactivity can be predicted based on established nitrile chemistry. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are expected to add to the carbon-nitrogen triple bond.

This reaction typically proceeds through the formation of an intermediate imine anion, which upon acidic workup (hydrolysis), yields a ketone. This pathway provides a valuable method for attaching new carbon side-chains to the 3-position of the carbazole core, transforming the nitrile into a carbonyl functional group.

The carbonitrile group can be converted into other important functional groups through hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. A notable example is the hydrolysis of the related compound, 9H-carbazole-3,6-dicarbonitrile. In a catalytic, high-yield procedure, this dinitrile is converted to 9H-carbazole-3,6-dicarboxylic acid by heating with aqueous sodium hydroxide in the presence of a copper(I) iodide catalyst researchgate.net. This demonstrates a robust pathway for converting the cyano group into a carboxylic acid, which can serve as a key building block for further derivatization.

Reduction: The carbonitrile group is readily reduced to a primary amine (aminomethyl group). This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction converts the C≡N triple bond into a -CH₂-NH₂ group. This reduction is a fundamental transformation that provides access to carbazole-based amines, which are valuable precursors for pharmaceuticals and functional materials.

Reactivity at the Carbazole Nitrogen (N9-Position)

The nitrogen atom at the 9-position of the carbazole ring is a secondary amine and represents a key site for functionalization, particularly through alkylation and arylation reactions.

The N-H proton at the N9 position is acidic and can be removed by a base to generate a nucleophilic carbazolide anion. This anion readily reacts with various electrophiles, such as alkyl halides or aryl halides, to form N-substituted carbazoles.

However, the presence of electron-withdrawing groups (EWG), like the carbonitrile at the C3 position, decreases the nucleophilicity of the N9 nitrogen. This deactivation was observed when the vinylation of 9H-carbazole-3,6-dicarbonitrile with vinyl acetate failed mdpi.com. Despite this reduced reactivity, N-alkylation can be achieved under appropriate conditions. For instance, alkylation of 9H-carbazole-3,6-dicarbonitrile with 1,2-dibromoethane using sodium hydride as a base successfully yields the N-vinyl derivative mdpi.com. Further research has demonstrated the synthesis of various N-aryl derivatives, such as 9-(cyanophenyl)-9H-carbazole-3-carbonitrile, highlighting the versatility of N9-functionalization.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 9H-carbazole-3,6-dicarbonitrile | 1) Sodium Hydride (NaH) in DMSO 2) 1,2-dibromoethane | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | N-Alkylation / Elimination |

| This compound | Fluorobenzonitrile, K₂CO₃, CuI, 18-crown-6 | 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers | N-Arylation |

Functionalization at the N9-position is a critical strategy for developing advanced materials. By attaching different functional groups to the nitrogen atom, the electronic and photophysical properties of the carbazole molecule can be precisely tuned.

Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties and high thermal stability. For example, a series of 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers have been synthesized to act as bipolar host materials for efficient phosphorescent organic light-emitting diodes (PhOLEDs). In these molecules, the carbazole unit acts as an electron donor while the cyanophenyl group serves as an electron acceptor, creating a bipolar system that improves charge balance within the OLED device.

Furthermore, the synthesis of monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile is aimed at creating novel polymers. mdpi.com Such polymers can exhibit increased oxidation potentials compared to traditional poly(N-vinylcarbazole) (PVK), making them suitable for applications as protective layers in high-voltage Li-Ion batteries. mdpi.com

Reactions at the Aromatic Framework

The carbazole ring system is aromatic and can undergo electrophilic aromatic substitution (SₑAr). The position of substitution is directed by the existing functional groups. In this compound, two directing groups are present: the secondary amine (-NH-) and the carbonitrile (-CN).

-NH- Group: The nitrogen atom is an activating group that strongly directs incoming electrophiles to the ortho (C1, C8) and para (C3, C6) positions through resonance donation of its lone pair of electrons.

-CN Group: The carbonitrile group is a deactivating group that directs incoming electrophiles to the meta position (C2, C4) relative to itself.

These two groups exert competing influences. The powerful activating and ortho-, para-directing effect of the nitrogen atom typically dominates the reaction. The C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the positions activated by the nitrogen, which are C1, C6, and C8. Of these, the C6 and C8 positions are favored. The C6 position is para to the nitrogen, and the C8 position is ortho.

While specific studies on the electrophilic substitution of this compound are not widely reported, the bromination of the parent 9H-carbazole with N-bromosuccinimide (NBS) readily produces 3,6-dibromo-9H-carbazole, confirming the high reactivity of these positions mdpi.com. For this compound, an incoming electrophile would be directed to the C6 position (para to -NH-) and the C8 position (ortho to -NH-). Research on the bromination of 3-nitro-9H-carbazole, which has a similar electron-withdrawing group at the C3 position, supports this type of regioselectivity.

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 3 Carbonitrile

Vibrational Spectroscopy

The FTIR spectrum of 9H-Carbazole-3-carbonitrile reveals key vibrational frequencies that are characteristic of its structural features. A prominent and strong absorption band is observed for the nitrile (C≡N) stretching vibration. This band typically appears in the range of 2212 to 2225.78 cm⁻¹. mdpi.comrsc.org The presence of the N-H group in the carbazole (B46965) ring is confirmed by a stretching vibration in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are also observed as a series of bands.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |

| C≡N Stretch | 2212.08 - 2225.78 | rsc.org |

| N-H Stretch | ~3317 | rsc.org |

| Aromatic C-H Stretch | ~3068 | mdpi.com |

| C=C Stretch (Aromatic) | ~1599 | mdpi.com |

This table presents a summary of key FTIR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Different NMR techniques provide complementary information to build a complete structural picture.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The proton on the nitrogen atom of the carbazole ring typically appears as a broad singlet at approximately 11.84 ppm in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent. conicet.gov.ar The aromatic protons of the carbazole skeleton resonate in the downfield region, typically between 7.0 and 8.7 ppm. The exact chemical shifts and coupling patterns are dependent on the substitution pattern. For instance, in one study, the proton at position 4 (adjacent to the nitrile group) appeared as a singlet at 8.68 ppm, while the proton at position 5 resonated as a doublet at 8.22 ppm. conicet.gov.ar

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent | Reference |

| N-H | ~11.84 | br s | - | DMSO-d₆ | conicet.gov.ar |

| H-4 | ~8.68 | s | - | DMSO-d₆ | conicet.gov.ar |

| H-5 | ~8.22 | d | 8.2 | DMSO-d₆ | conicet.gov.ar |

| Aromatic Protons | 7.27 - 7.73 | m | - | DMSO-d₆ | conicet.gov.ar |

This table summarizes representative ¹H NMR data for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is characteristically observed in the range of 118-121 ppm. The carbon atoms of the carbazole ring system show a range of chemical shifts depending on their electronic environment. Carbons directly bonded to the nitrogen atom and those in close proximity to the electron-withdrawing nitrile group are shifted to different extents.

| Carbon | Chemical Shift (δ) in ppm | Solvent | Reference |

| C-CN | ~119.5 - 120.47 | CDCl₃ / DMSO-d₆ | mdpi.comrsc.org |

| Aromatic Carbons | ~101.0 - 141.2 | CDCl₃ / DMSO-d₆ | mdpi.comrsc.org |

This table provides a general overview of the ¹³C NMR chemical shifts for this compound.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms in this compound. The chemical shift of the nitrile nitrogen is distinct from that of the pyrrole-like nitrogen in the carbazole ring. Studies on related carbazole derivatives have utilized ¹⁵N NMR to distinguish between different nitrogen environments within the molecule. vibgyorpublishers.orgvibgyorpublishers.orgvibgyorpublishers.org For example, in a related triazole-substituted carbazole, the carbazole nitrogen (N-5) was observed at a chemical shift of 118.93 ppm. vibgyorpublishers.org

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds. ipb.pt In the context of this compound, an HMBC spectrum would show correlations between the N-H proton and the adjacent carbons in the carbazole ring, as well as long-range correlations from aromatic protons to various carbon atoms, including the nitrile carbon. This information is crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra. For instance, correlations from protons on the carbazole ring to the nitrile carbon would definitively confirm the position of the cyano group. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The photophysical properties of carbazole-3-carbonitrile derivatives have been investigated to understand their potential in organic electronics. A study of positional isomers, including compounds where a cyanophenyl group is attached at the 9-position of the carbazole-3-carbonitrile core, demonstrated how the substitution pattern affects the electronic absorption characteristics.

The UV-Vis absorption spectra of these isomers were recorded in different solvents to assess their behavior. In a non-polar solvent like toluene, the absorption maxima (λmax) were observed in the range of 281–340 nm. researchgate.net When measured in a polar solvent such as dimethylformamide (DMF), the absorption maxima appeared between 277 nm and 298 nm. researchgate.net These shifts and the specific wavelengths of absorption provide insight into the electronic transitions occurring within the molecules, primarily π-π* and n-π* transitions associated with the conjugated carbazole system. For instance, the related compound 3′,5-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-carbonitrile (mCBP-CN) is noted for its use as a wide-band-gap host material, a property directly related to its absorption profile. aps.org

| scienceCompound Type | wavesSolvent | paletteAbsorption Maxima (λmax) Range (nm) | linkReference |

|---|---|---|---|

| 9-(Cyanophenyl)-9H-carbazole-3-carbonitrile Isomers | Toluene | 281–340 | researchgate.net |

| 9-(Cyanophenyl)-9H-carbazole-3-carbonitrile Isomers | Dimethylformamide (DMF) | 277–298 | researchgate.net |

Fluorescence and Photoluminescence (PL) Spectroscopy

Fluorescence and photoluminescence (PL) spectroscopy are powerful tools for characterizing the emissive properties of this compound derivatives. These molecules are often designed for applications in organic light-emitting diodes (OLEDs), where their emission characteristics are paramount.

Studies on 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers have shown that their emission maxima (λem) are solvent-dependent, a characteristic of molecules with charge-transfer character in their excited state. researchgate.net In toluene, the emission maxima were recorded in the range of 349–366 nm. researchgate.net In the more polar DMF, a slight red-shift was observed, with emission maxima between 366–369 nm. researchgate.net

The steady-state PL emission spectrum of a related material, mCBP-CN, reveals both fluorescence and phosphorescence components at 77 K. aps.org The fluorescence is characterized by a broad, structureless band peaking around 405 nm, which is attributed to the charge transfer (CT) character of its lowest singlet state due to the presence of the acceptor cyano (-CN) group. aps.org The phosphorescence appears as narrower peaks at wavelengths longer than 450 nm, indicating an efficient intersystem crossing (ISC) process in the material. aps.org This dual emission is critical for understanding the exciton (B1674681) dynamics in devices.

| scienceCompound Type | wavesSolvent | highlightEmission Maxima (λem) Range (nm) | linkReference |

|---|---|---|---|

| 9-(Cyanophenyl)-9H-carbazole-3-carbonitrile Isomers | Toluene | 349–366 | researchgate.net |

| 9-(Cyanophenyl)-9H-carbazole-3-carbonitrile Isomers | Dimethylformamide (DMF) | 366–369 | researchgate.net |

| mCBP-CN Film (at 77 K) | Solid State | ~405 (Fluorescence) | aps.org |

| mCBP-CN Film (at 77 K) | Solid State | >450 (Phosphorescence) | aps.org |

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elemental composition of synthesized carbazole-3-carbonitrile derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 Da, which allows for the unambiguous determination of a compound's elemental formula. infinitalab.com For derivatives of this compound, HRMS is routinely used to confirm the success of a chemical synthesis. rsc.org The technique can precisely identify the molecular ion peak, distinguishing it from other ions with the same nominal mass but different elemental compositions. infinitalab.com For example, in the synthesis of various substituted 4-hydroxy-9H-carbazole-3-carbonitriles, HRMS (using an APCI-TOF analyzer) was employed to verify the final products by comparing the experimentally found mass with the calculated exact mass of the [M-H]⁻ ion. rsc.org

| categoryCompound Derivative | functionsFormula of Ion | calculateCalculated m/z | biotechFound m/z | linkReference |

|---|---|---|---|---|

| 4-hydroxy-2-(m-tolyl)-9H-carbazole-3-carbonitrile | [C20H13N2O]⁻ | 297.1033 | 297.1053 | rsc.org |

| 2-(4-methoxyphenyl)-4-hydroxy-9H-carbazole-3-carbonitrile | [C20H13N2O2]⁻ | 313.0983 | 313.1010 | rsc.org |

| 2-(4-fluorophenyl)-4-hydroxy-9H-carbazole-3-carbonitrile | [C19H10FN2O]⁻ | 301.0783 | 301.0804 | rsc.org |

Time-of-Flight Electron Ionization Mass Spectrometry (TOF-EI-MS)

Time-of-Flight (TOF) mass spectrometry measures the mass-to-charge ratio (m/z) by timing how long it takes for an ion to travel a known distance. cronologic.de When coupled with Electron Ionization (EI), it becomes a powerful tool for structural elucidation. tofwerk.com EI is a classic, hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. cronologic.detofwerk.com This process often imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. tofwerk.commdpi.com

For a molecule like this compound, the resulting mass spectrum would show not only the molecular ion (M⁺) but also a series of fragment ions. The fragmentation pattern is a unique fingerprint that can confirm the compound's structure by analyzing the loss of specific functional groups. However, a known drawback of EI is that the high energy can sometimes lead to such extensive fragmentation that the molecular ion peak is weak or entirely absent, which can complicate identification if the compound is a complete unknown. tofwerk.commdpi.com Softer ionization techniques are often used in parallel to ensure the molecular ion is observed. tofwerk.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uol.de It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a material's properties.

Single-Crystal X-ray Diffraction for Molecular Geometry

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular geometry can be constructed. uol.de For carbazole-3-carbonitrile derivatives, this technique has been used to elucidate key structural features.

For example, the crystal structure of 9-p-Tolyl-9H-carbazole-3-carbonitrile reveals that the carbazole ring system is nearly planar. researchgate.net In this molecule, the carbazole plane is inclined at an angle of 54.33(4)° with respect to the attached p-tolyl ring. researchgate.net The crystal packing is stabilized by weak intermolecular interactions, including C-H···N and C-H···π bonds. researchgate.net

| grainParameter | descriptionValue for 9-p-Tolyl-9H-carbazole-3-carbonitrile | descriptionValue for 9-Phenyl-9H-carbazole-3-carbonitrile | linkReference |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | researchgate.netnih.gov |

| Space Group | P-1 | C 1 2/c 1 | researchgate.netnih.gov |

| a (Å) | 8.6031 (3) | 13.648 | researchgate.netnih.gov |

| b (Å) | 8.8247 (3) | 10.5450 | researchgate.netnih.gov |

| c (Å) | 10.4609 (4) | 18.9249 | researchgate.netnih.gov |

| α (°) | 80.514 (2) | 90.00 | researchgate.netnih.gov |

| β (°) | 87.499 (2) | 92.28 | researchgate.netnih.gov |

| γ (°) | 72.114 (2) | 90.00 | researchgate.netnih.gov |

| Volume (ų) | 745.45 (5) | 2722.3 | researchgate.netnih.gov |

| Z | 2 | 8 | researchgate.netnih.gov |

Analysis of Planarity and Dihedral Angles

Specific experimental data regarding the planarity and dihedral angles of this compound are not available in the searched literature. Structural analyses of its derivatives, such as 9-p-Tolyl-9H-carbazole-3-carbonitrile, indicate that the carbazole core tends to be largely planar. nih.govresearchgate.net However, any dihedral angles reported for these derivatives are between the carbazole system and the substituent groups, which are not present in the parent compound.

Investigation of Intermolecular Interactions (e.g., C—H⋯N, C—H⋯π stacking)

While intermolecular interactions are crucial in determining the crystal packing of carbazole derivatives, specific details for this compound are not documented in the available resources. In substituted carbazoles like 9-p-Tolyl-9H-carbazole-3-carbonitrile, the crystal structure is stabilized by weak C—H⋯N hydrogen bonds and C—H⋯π interactions. nih.govresearchgate.net It is plausible that the crystal structure of this compound would also feature N—H⋯N hydrogen bonds involving the carbazole nitrogen and the nitrile group, as well as π-π stacking interactions between the aromatic carbazole rings. However, without experimental crystallographic data, this remains speculative.

X-ray Powder Diffraction (XRD) for Crystalline Material Characterization

No X-ray Powder Diffraction (XRD) patterns for this compound were found in the conducted searches. XRD is a fundamental technique used to characterize crystalline materials by providing information on their crystal structure, phase purity, and lattice parameters. The absence of this data prevents a detailed discussion of the crystalline nature of this specific compound.

Computational Chemistry and Theoretical Modeling of 9h Carbazole 3 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It has been instrumental in characterizing carbazole (B46965) derivatives for applications in organic electronics. scientific.netbohrium.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 9H-Carbazole-3-carbonitrile are largely dictated by its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. scientific.netresearchgate.netum.edu.my

DFT calculations are employed to determine the energies of the HOMO and LUMO. For carbazole derivatives, the HOMO is typically localized on the electron-donating carbazole unit, while the LUMO is associated with electron-accepting parts of the molecule. researchgate.netchemmethod.com The introduction of a cyano group (-CN), an electron-withdrawing group, at the 3-position of the carbazole ring is expected to lower both the HOMO and LUMO energy levels. researchgate.net This modification can be used to fine-tune the electronic properties for specific applications, such as in organic light-emitting diodes (OLEDs). researchgate.net

Theoretical calculations on related carbazole derivatives show that the distribution of HOMO and LUMO is key to understanding their charge transfer characteristics. researchgate.netchemmethod.com For instance, in donor-acceptor systems, a good separation between the HOMO (on the donor) and LUMO (on the acceptor) is desirable for efficient charge transfer. nankai.edu.cn

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Source |

| Carbazole Derivative | -5.44 | -2.85 | 2.59 | B3LYP/6-311G(d) | chemmethod.com |

| Carbazole Derivative | -5.47 | -2.88 | 2.59 | B3LYP/6-311G(d) | chemmethod.com |

| Carbazole Derivative | -5.46 | -2.91 | 2.55 | B3LYP/6-311G(d) | chemmethod.com |

| Carbazole Derivative | -5.59 | -2.97 | 2.61 | B3LYP/6-311G(d) | chemmethod.com |

| Carbazole Derivative | -5.45 | -2.82 | 2.63 | B3LYP/6-311G(d) | chemmethod.com |

| Carbazole Derivative | -5.32 | -2.78 | 2.54 | B3LYP/6-311G(d) | chemmethod.com |

Note: The data in this table is for illustrative purposes based on similar carbazole derivatives and may not represent the exact values for this compound.

Prediction of Spectroscopic Properties

DFT calculations are a reliable tool for predicting various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.orgresearchgate.net By calculating the vibrational frequencies, one can simulate the IR spectrum, which helps in the identification and characterization of the molecule. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental data. acs.orgresearchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for understanding how different functional groups influence the spectroscopic signatures. researchgate.net

| Spectroscopic Property | Predicted Value | Method |

| C≡N vibrational frequency | ~2224 cm⁻¹ | DFT |

| ¹³C NMR chemical shifts | Varies | GIAO/DFT |

| ¹H NMR chemical shifts | Varies | GIAO/DFT |

Note: The predicted values are based on general expectations for the cyano-carbazole moiety and require specific calculations for this compound for accuracy.

Investigation of Geometric and Electronic Factors in Reaction Mechanisms

DFT studies can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing insights into the feasibility and pathways of a reaction. For instance, DFT has been used to study the synthesis of carbazoles through intramolecular C-N bond formation. conicet.gov.ar The calculations can help understand how the geometric constraints and the electronic nature of substituents influence the reaction's progress. um.edu.my The Fukui function, derived from DFT, can also be used to predict the reactive sites within a molecule, identifying regions susceptible to nucleophilic or electrophilic attack. scientific.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission of light. chemmethod.com

Simulation of Absorption and Emission Spectra

TD-DFT is a powerful method for simulating the UV-Vis absorption and photoluminescence (emission) spectra of molecules. mdpi.comresearchgate.net These simulations can accurately reproduce experimental spectra and provide a deeper understanding of the underlying electronic transitions. researchgate.netnih.gov For carbazole derivatives, TD-DFT calculations have been used to predict absorption maxima, which often show good agreement with experimental results. researchgate.netresearchgate.net The method can also simulate emission spectra, which is crucial for designing materials for applications like OLEDs. researchgate.net

| Spectral Property | Predicted Wavelength (nm) | Method | Solvent | Source |

| Absorption Maxima | 281–340 | TD-DFT | Toluene | researchgate.net |

| Absorption Maxima | 277–298 | TD-DFT | DMF | researchgate.net |

| Emission Maxima | 349–366 | TD-DFT | Toluene | researchgate.net |

| Emission Maxima | 366–369 | TD-DFT | DMF | researchgate.net |

Note: The data is for positional isomers of cyanophenyl-substituted this compound and illustrates the predictive power of TD-DFT.

Elucidation of Electronic Transitions

TD-DFT calculations provide detailed information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. mdpi.comnih.gov For donor-acceptor molecules based on carbazole, TD-DFT can reveal the extent of charge transfer from the carbazole donor to the acceptor unit upon photoexcitation. rsc.org This information is vital for understanding the photophysical properties and for designing molecules with specific light-emitting characteristics. rsc.org For example, in some carbazole-based systems, the transitions are identified as having a hybridized local and charge transfer (HLCT) character. rsc.org

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to predict and analyze the material behavior of organic molecules like this compound by simulating the dynamic evolution of a system of interacting atoms. While specific, in-depth MD simulation studies focused exclusively on the bulk material properties of this compound are not extensively detailed in the public domain, the methodology is frequently applied to design and understand related carbazole derivatives for applications in organic electronics.

For instance, in the design of novel host materials for organic light-emitting diodes (OLEDs), quantum chemical and molecular dynamics (QC/MD) simulations are employed to predict the conformational stability and intermolecular interactions of complex carbazole-based molecules. rsc.org These simulations can provide insights into the amorphous morphology of thin films, which is crucial for device performance and longevity.

A typical MD simulation for a material like this compound would involve the following steps:

Force Field Parameterization: An appropriate force field (e.g., OPLS, AMBER) is selected and parameterized to accurately describe the intramolecular and intermolecular forces governing the interactions of the atoms in the this compound molecules.

System Setup: A simulation box is constructed by placing a large number of molecules in a periodic arrangement to represent a bulk phase (either crystalline or amorphous).

Equilibration: The system is allowed to evolve over time under controlled temperature and pressure (e.g., NPT or NVT ensemble) to reach a state of thermodynamic equilibrium.

Production Run: Once equilibrated, the simulation is run for an extended period to sample the phase space and collect data on the trajectories of all atoms.

From the resulting trajectories, various material properties can be calculated. For example, simulations can reinforce the stability of molecular structures, as indicated by metrics like the root-mean-square deviation (RMSD) of atomic positions over time. researchgate.net For similar carbazole derivatives, MD simulations have been used to confirm their structural stability, showing low RMSD values. researchgate.net This data is critical for understanding the morphological stability of materials, a key factor in the operational lifetime of electronic devices.

Structure-Property Relationship Investigations

Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for establishing a clear relationship between the molecular structure of this compound and its key electronic and photophysical properties. These computational methods provide deep insights that guide the rational design of new materials for specific applications.

The fundamental structure of this compound consists of an electron-donating carbazole moiety and an electron-withdrawing nitrile (-CN) group. This donor-acceptor (D-A) architecture is fundamental to its electronic properties.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are defining characteristics of a material's charge transport capabilities.

HOMO: In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole unit. This indicates its role in hole transport.

LUMO: The LUMO is generally distributed over the electron-accepting part of the molecule. The presence of the cyano group at the 3-position effectively lowers the LUMO energy level, which is advantageous for electron injection and transport.

DFT calculations on related carbazole-carbonitrile systems confirm these characteristics. For example, studies on positional isomers of cyanophenyl-substituted carbazole-carbonitriles show that the location of the cyano group can tune the FMO energy levels. researchgate.net The introduction of a cyano group is a known strategy to enhance electron-transporting abilities in host materials for PhOLEDs. researchgate.net

Electronic and Photophysical Properties: TD-DFT calculations are used to predict the absorption and emission spectra of molecules. For this compound and its derivatives, theoretical calculations can determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states.

Triplet Energy (E T ): A high triplet energy is a critical property for host materials in blue phosphorescent OLEDs. The rigid carbazole framework contributes to maintaining a high E T . Theoretical calculations for similar bipolar host materials incorporating carbazole and cyano groups have demonstrated high triplet energies, often around 3.0 eV. researchgate.net

Thermal Stability: The inherent rigidity of the carbazole ring system contributes to good thermal stability. Theoretical studies, often complemented by experimental thermal analysis, show that carbazole derivatives can possess high decomposition temperatures (T d ) and glass transition temperatures (T g ). For example, a related molecule, 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile (m-CNCbzCN), exhibits a very high decomposition temperature of 341°C. researchgate.net

The table below summarizes key computational data for carbazole-carbonitrile type molecules, illustrating the structure-property relationships.

| Property | Computational Method | Typical Finding for Carbazole-Carbonitrile Systems | Significance |

| HOMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Localized on the carbazole moiety, indicating hole-donating character. | Determines hole injection/transport efficiency. |

| LUMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Lowered by the electron-withdrawing cyano group. | Facilitates electron injection/transport. |

| HOMO-LUMO Gap | DFT | Tunable by substitution; affects absorption and emission wavelengths. | Governs the intrinsic optical and electronic properties. |

| Triplet Energy (E T ) | TD-DFT | Generally high (> 2.7 eV), suitable for blue PhOLEDs. | Essential for preventing reverse energy transfer from guest to host. |

| Thermal Stability | - | High Td and Tg are often predicted and observed experimentally. | Crucial for device longevity and operational stability. |

These theoretical investigations are invaluable for predicting the performance of this compound in electronic devices and for guiding the synthesis of new derivatives with optimized properties. By systematically modifying the structure, for instance by changing the substitution position or adding other functional groups, the electronic and material properties can be precisely tuned. researchgate.netchemmethod.com

Applications of 9h Carbazole 3 Carbonitrile in Advanced Materials Science

Organic Electronic Devices

Derivatives of 9H-Carbazole-3-carbonitrile are integral to the development of next-generation organic electronic devices. The ability to tune their properties by modifying the core structure allows for the creation of materials tailored for specific functions within complex device architectures. researchgate.netmdpi.com

Organic Light-Emitting Diodes (OLEDs)

The carbazole-carbonitrile framework is particularly significant in the field of Organic Light-Emitting Diodes (OLEDs). mdpi.comnbinno.com Materials derived from this structure serve multiple roles, including as host materials for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, and as components in charge transport layers. researchgate.netrsc.orgnih.gov

Derivatives of this compound are widely used as host materials in Phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels, good thermal stability, and excellent charge-transporting properties. researchgate.netnbinno.commdpi.com The high triplet energy of the carbazole (B46965) unit is crucial for efficiently confining the triplet excitons of the phosphorescent guest emitters, particularly for blue PhOLEDs. researchgate.net

Researchers have designed and synthesized novel carbazole derivatives to serve as host materials. For instance, 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile (CNPhCz) and 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile (DCNPhCz) were developed using an ortho-linkage strategy. rsc.org The study found that CNPhCz, with fewer electron-withdrawing cyanobenzene groups, demonstrated superior performance in green PhOLEDs. rsc.org Another study synthesized positional isomers, including 9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile (p-CNCbzCN), noting its significant stability and potential as a bipolar host material for efficient PhOLEDs. researchgate.net

The performance of PhOLEDs is highly dependent on the host material. Devices using these carbazole-carbonitrile derivatives have achieved high efficiencies.

| Host Material | Dopant (Emitter) | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| CNPhCz | Ir(ppy)₂(acac) (Green) | 88.0 | 86.1 | 24.4 |

| m-CzDPz | FIrpic (Blue) | 48.3 | - | 26.8 |

| 3-CzDPz | Ir(ppy)₃ (Green) | 91.2 | - | 29.0 |

Data sourced from multiple studies demonstrating the effectiveness of this compound derivatives as host materials in PhOLEDs. researchgate.netrsc.org

The donor-acceptor (D-A) architecture inherent in this compound derivatives is ideal for creating Thermally Activated Delayed Fluorescence (TADF) emitters. mdpi.comnih.gov In these molecules, the carbazole unit acts as the electron donor and the carbonitrile-substituted moiety serves as the electron acceptor. researchgate.netacs.org This separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF. nih.govacs.org This small energy gap allows triplet excitons to be converted to singlet excitons through reverse intersystem crossing (RISC), significantly enhancing the device's internal quantum efficiency. mdpi.com

Several high-performance TADF emitters have been developed based on this principle:

CPC (2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile) was designed as a blue TADF emitter. By directly linking carbazole donors to a pyridine-3,5-dicarbonitrile (B74902) acceptor, CPC achieves a very small ΔEST, leading to a high external quantum efficiency (EQE) of 21.2% in a blue OLED. acs.orgtandfonline.com

246tCzPPC is another TADF material with a highly sterically congested structure, consisting of a 2,6-diphenylpyridine-3,5-dicarbonitrile core acceptor and a di(t-butyl)carbazole-substituted phenyl group donor. This structure results in excellent TADF properties and devices based on 246tCzPPC have achieved an impressive EQE as high as 29.6%. nih.gov

| TADF Emitter | Emission Color | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| CPC | Blue | 47.7 | 42.8 | 21.2 |

| 246tCzPPC | Sky Blue | - | - | 29.6 |

| CzPCN | Sky Blue | - | - | 12.8 |

Performance metrics for selected OLEDs using this compound-based TADF emitters. nih.govacs.orgnih.gov

The intrinsic electronic properties of the this compound structure make its derivatives excellent candidates for charge transport layers in OLEDs. The carbazole moiety is well-known for its effective hole-transporting capabilities, a critical function in the light-emitting mechanism of OLEDs. mdpi.comnbinno.com Conversely, the nitrile (-CN) group is a strong electron-accepting group, which imparts electron-transporting characteristics to the molecule. researchgate.net

Achieving a high-efficiency OLED relies heavily on maintaining a proper balance of holes and electrons within the light-emitting layer (EML). An imbalance can lead to charge leakage and reduced efficiency. Bipolar host materials derived from this compound play a crucial role in achieving this balance. researchgate.netacs.org

By facilitating the transport of both holes and electrons, these materials ensure that a more equal number of opposite charges reach the EML. researchgate.net This improved charge balance leads to a wider charge recombination zone, which helps to mitigate efficiency roll-off at high brightness levels. researchgate.net When charges recombine over a larger area, it reduces exciton (B1674681) quenching effects like triplet-triplet annihilation, thus sustaining high efficiency even at high current densities. researchgate.net Studies on materials like 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN) have highlighted their ability to provide excellent charge balance within the EML of non-doped OLEDs. nih.gov

Organic Photovoltaics (OPVs)

Beyond light emission, carbazole-based materials are also valuable in the field of organic photovoltaics (OPVs). nbinno.comrsc.org In OPV devices, these materials typically function as the electron-donating component in the bulk heterojunction (BHJ) active layer. rsc.org The carbazole unit's ability to transport holes effectively is advantageous for extracting charge generated upon light absorption. mdpi.com

Polymers based on 2,7-disubstituted carbazole, in particular, have garnered significant interest as donor materials in OPVs. rsc.org By copolymerizing carbazole donor units with various electron-accepting comonomers, researchers can tune the polymer's bandgap to better match the solar spectrum, thereby improving light harvesting. rsc.org This donor-acceptor copolymer strategy has led to reported power conversion efficiencies of up to 6%, with theoretical efficiencies projected to reach 10%. rsc.org The chemical and thermal stability of carbazole derivatives further contributes to the potential for creating durable and efficient organic solar cells. mdpi.comresearchgate.net

Organic Semiconductor Lasers (OSLs)

Organic semiconductors are considered promising gain mediums for novel laser devices due to their processability, spectral tunability, and potential for low-cost manufacturing. researchgate.net Carbazole derivatives, including those related to this compound, have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic semiconductor lasers (OSLs). researchgate.net The design of these molecules often focuses on achieving high photoluminescence quantum yields and suitable energy levels for efficient light amplification. The rigid and planar structure of the carbazole unit contributes to good charge transport properties, which is a crucial factor for achieving the population inversion required for lasing.

Organic Thin-Film Transistors (OTFTs)

The performance of organic thin-film transistors (OTFTs) is highly dependent on the molecular ordering and morphology of the semiconductor thin film. Carbazole derivatives have been explored as active layers in OTFTs, exhibiting hole mobilities that can be tuned by modifying the extent of the π-conjugated core. researchgate.net For instance, derivatives of carbazole have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻² cm²V⁻¹s⁻¹. researchgate.net The selection of the appropriate carbazole-based core is critical in dictating the molecular packing and, consequently, the charge transport characteristics of the resulting OTFT device.

Polymer Light-Emitting Diodes (PLEDs)

In the realm of polymer light-emitting diodes (PLEDs), carbazole-based materials are highly valued. researchgate.net Their wide bandgap, along with remarkable thermal, photochemical, and chemical stability, makes them excellent host materials. researchgate.net The high triplet energy level of carbazole is particularly advantageous for designing hosts for wide bandgap triplet emitters, such as those used for blue phosphorescent PLEDs. researchgate.net The solution processability of polymers containing carbazole units also offers a pathway to low-cost and large-area display fabrication. researchgate.net

Electrochromic Materials and Devices

Electrochromic materials, which can change their color in response to an electrical potential, are key components in smart windows, displays, and sensors. Polymers incorporating carbazole units have been synthesized and investigated for their electrochromic properties. For example, the electrochemical polymerization of monomers containing carbazole can lead to films that exhibit distinct color changes. One such polymer film was observed to be light yellow in its neutral state and grayish-green when fully doped. electrochemsci.org Dual-type electrochromic devices have been constructed using a carbazole-based polymer as the anodically coloring material, showcasing the practical applicability of these materials. electrochemsci.org In these devices, the carbazole-based polymer is responsible for the color change at the anode, while another material provides the complementary color change at the cathode. electrochemsci.org

Energy Storage Systems

The reversible redox properties and tunable π-system of the carbazole core make it an attractive scaffold for designing functional materials for electrochemical and energy storage applications. mdpi.com

Organic Electrode Materials for Supercapacitors

| Electrode Material | Specific Capacitance (F g⁻¹) | Scan Rate (mV s⁻¹) | Enhancement Factor |

| P(CzCS₂metac)/GCE | 2.46 | 20 | 1 |

| P(CzCS₂metac)/MWCNT/GCE | 38.48 | 20 | ~15.6 |

Data compiled from a study on a carbazole-functionalized methacrylate (B99206) polymer. researchgate.net

Redox Mediators and Shuttles in Batteries (e.g., Li-Ion Batteries)

Carbazole derivatives have been proposed as redox shuttles for overcharge protection in high-voltage Li-ion batteries. mdpi.com Introducing electron-withdrawing groups, such as two cyano (-CN) groups, onto the carbazole core can increase its oxidation potential. mdpi.com This allows the carbazole derivative to act as a redox shuttle at a high switch-on potential, providing an internal discharge route to prevent damage from overpotential. mdpi.com Furthermore, functionalized carbazoles have been investigated as cathode materials in non-aqueous organic redox flow batteries. rsc.orgresearchgate.net By substituting the carbazole core with electron-withdrawing groups, the reduction potential of the redox couple can be increased, leading to higher voltage batteries. rsc.orgresearchgate.net

| Carbazole Derivative | Application | Function | Key Feature |

| 3,6-dicyanocarbazole | Li-Ion Battery | Redox Shuttle | High switch-on potential for overcharge protection mdpi.com |

| 3,6-dibromo-9-(p-tolyl)-9H-carbazole | Non-aqueous Redox Flow Battery | Cathode Material | Increased reduction potential due to electron-withdrawing groups rsc.orgresearchgate.net |

Polymeric Materials

This compound serves as a versatile building block in the synthesis of advanced polymeric materials. Its unique electronic properties, stemming from the electron-rich carbazole core and the electron-withdrawing nitrile group, make it a valuable component in materials designed for a range of applications, from electronics to environmental science.

Photoconductive Polymers

The carbazole moiety is a well-established component in the design of photoconductive polymers, which are materials that exhibit an increase in electrical conductivity upon exposure to light. The most recognized large-scale commercial example is poly(N-vinylcarbazole) (PVK), which was the first photoconductive polymer discovered. mdpi.com The incorporation of this compound and its derivatives into polymer structures is a strategy to enhance and tune these photoconductive properties.

The fundamental mechanism of photoconductivity in carbazole-based polymers involves the absorption of photons, leading to the generation of excitons (electron-hole pairs). These charge carriers can then be transported through the material under the influence of an electric field. The carbazole units provide the necessary π-conjugated system for efficient hole transport.

Recent research has focused on modifying the carbazole structure to improve properties such as charge carrier mobility and oxidation potential. For instance, the introduction of electron-withdrawing groups like the nitrile (-CN) group in this compound can modulate the electronic energy levels of the resulting polymer. A study on novel hybrid molecules, including positional isomers of 9-(cyanophenyl)-9H-carbazole-3-carbonitrile, demonstrated their significant thermal stability and potential as bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net This bipolar nature, facilitating the transport of both holes and electrons, is crucial for high-performance electronic devices.

The synthesis of a novel polycarbazole with an increased oxidation potential has been proposed, which would be compatible with high-voltage cathode materials for Li-Ion batteries. mdpi.com This highlights the ongoing efforts to develop new carbazole-based polymers with tailored electronic characteristics for specific applications.

Table 1: Properties of Photoconductive Polymers Based on Carbazole Derivatives

| Polymer/Monomer | Key Feature | Potential Application |

|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | First discovered photoconductive polymer. | Electrophotography, OLEDs |

| 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers | Bipolar charge transport, high thermal stability. | Phosphorescent OLEDs |

| Novel Polycarbazole (proposed) | Increased oxidation potential. | High-voltage Li-Ion batteries |

Crosslinked Polymer Networks

Crosslinked polymer networks are materials in which polymer chains are interconnected by covalent bonds, forming a three-dimensional structure. This crosslinking imparts enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. While direct research on the incorporation of this compound into crosslinked networks is not extensively documented in the provided search results, the chemical structure of this compound offers several avenues for its inclusion in such materials.

The carbazole nitrogen and the aromatic rings can be functionalized to introduce reactive sites for crosslinking reactions. Additionally, the nitrile group can potentially participate in certain crosslinking chemistries, such as cyclotrimerization reactions, to form highly stable triazine linkages.

The general strategies for creating crosslinked polymer networks that could incorporate this compound-based monomers include:

Step-growth polymerization: Monomers with multiple functional groups can be used to build a crosslinked network directly. A derivative of this compound could be synthesized with additional reactive groups (e.g., hydroxyl, amino, or vinyl groups) to act as a crosslinking agent.

Chain-growth polymerization: A vinyl-substituted derivative of this compound could be copolymerized with a multifunctional monomer (a crosslinker) to form a network.

Post-polymerization crosslinking: A linear polymer containing this compound units could be synthesized and then crosslinked in a subsequent step through reactions involving the carbazole or nitrile functionalities.

The resulting crosslinked materials could exhibit the desirable electronic properties of the carbazole-3-carbonitrile moiety, such as photoconductivity or fluorescence, combined with the robustness of a crosslinked network. This could lead to the development of durable thin-film devices for electronic or sensing applications.

N-Doped Carbon Materials (derived from carbonization)

Nitrogen-doped (N-doped) carbon materials are a class of functional materials that have garnered significant interest for applications in catalysis, energy storage, and adsorption. The incorporation of nitrogen atoms into the carbon lattice can enhance the material's electrical conductivity, surface basicity, and catalytic activity.

This compound, with its inherent nitrogen content from both the carbazole ring and the nitrile group, is an excellent precursor for the synthesis of N-doped carbon materials. The carbonization process involves heating the precursor material to a high temperature in an inert atmosphere, leading to its thermal decomposition and the formation of a carbonaceous material with embedded nitrogen atoms.

A key advantage of using precursors like this compound derivatives is the potential for a high nitrogen content in the final carbon material. Research has shown that a cyanated poly(N-vinylcarbazole) analog, which can be synthesized from a monomer like 9-vinyl-9H-carbazole-3,6-dicarbonitrile, can be subjected to thermal or solvothermal carbonization to produce nitrogen-rich carbon. mdpi.com These materials are promising for catalytic and energy storage applications. mdpi.com

The nitrogen atoms within the carbon matrix can exist in various configurations, including pyridinic-N, pyrrolic-N, and graphitic-N (or quaternary-N). Each of these nitrogen species can impart different properties to the carbon material. For example, pyridinic and graphitic nitrogen are known to enhance the catalytic activity for the oxygen reduction reaction (ORR), a key process in fuel cells.

Table 2: Synthesis and Properties of N-Doped Carbon Materials

| Precursor | Carbonization Method | Key Properties of Resulting Carbon | Potential Applications |

|---|---|---|---|

| Cyanated poly(N-vinylcarbazole) analog | Thermal or solvothermal carbonization | High nitrogen content | Catalysis, Energy storage |

| General N-containing polymers | Pyrolysis | Tunable porosity and nitrogen configuration | CO2 capture, Supercapacitors, Fuel cells |

Fluorescent Probes for Sensing Applications

The inherent fluorescence of the carbazole core makes this compound and its derivatives highly suitable for the development of fluorescent probes for chemical sensing. mdpi.com Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in the presence of a specific analyte. This change can be used for the sensitive and selective detection of various chemical species.

The design of a fluorescent probe based on this compound would typically involve coupling the carbazole-3-carbonitrile fluorophore to a receptor unit that selectively binds to the target analyte. The binding event would then trigger a change in the photophysical properties of the fluorophore. The electron-donating carbazole and the electron-accepting nitrile group can create an intramolecular charge transfer (ICT) character in the excited state, which can be sensitive to the local environment and interactions with analytes.

Carbazole derivatives have been successfully employed as fluorescent probes for a variety of targets. For example, a carbazole-based dendritic conjugated polymer has been synthesized for the dual-channel optical detection of iodide (I⁻) and mercury (Hg²⁺) ions. nih.gov Another study reports the design of a novel fluorescent probe based on pyrano[3,2-c] carbazole for the quantitative detection of zinc ions (Zn²⁺). mdpi.com These examples demonstrate the versatility of the carbazole scaffold in the design of chemosensors.

The key advantages of using carbazole-based probes include:

High quantum yields: Many carbazole derivatives exhibit strong fluorescence, leading to high sensitivity.

Good photostability: The rigid and aromatic structure of carbazole imparts resistance to photobleaching.

Tunable photophysical properties: The fluorescence emission can be readily tuned by chemical modification of the carbazole core.

Table 3: Examples of Carbazole-Based Fluorescent Probes

| Probe | Target Analyte | Sensing Mechanism |

|---|---|---|

| Carbazole-based dendritic conjugated polymer | I⁻ and Hg²⁺ | Fluorescence quenching by I⁻, and "turn-on" fluorescence for Hg²⁺ detection by the polymer/I⁻ complex. nih.gov |

| Pyrano[3,2-c] carbazole-based probe | Zn²⁺ | Chelation-enhanced fluorescence. mdpi.com |

Advanced Thermal and Electrochemical Characterization of 9h Carbazole 3 Carbonitrile and Its Derivatives

Thermal Analysis Techniques

Thermal analysis is a cornerstone in the evaluation of materials for electronic applications, as it provides critical information about their stability and operational limits. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine key thermal properties.

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

Thermogravimetric Analysis (TGA) is utilized to measure the thermal stability of a material by monitoring its mass change as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a critical parameter for assessing the material's stability during device fabrication and operation, which often involve high-temperature processes.

Research into a series of novel hybrid molecules, namely 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile (o-CNCbzCN), 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile (m-CNCbzCN), and 9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile (p-CNCbzCN), has provided valuable insights into their thermal stability. Among these isomers, m-CNCbzCN exhibited a particularly high decomposition temperature (Td) of 341°C, indicating significant thermal robustness. researchgate.net The introduction of a cyano group can significantly enhance the thermal stability of carbazole (B46965) derivatives. For instance, the Td of CN-2,6-CzPy was found to be 83°C higher than its non-substituted counterpart, 2,6-CzPy. researchgate.net Generally, carbazole derivatives show high thermal stability, with decomposition temperatures often exceeding 300°C. acs.org

Table 1: Decomposition Temperatures (Td) of 9H-Carbazole-3-carbonitrile Derivatives

| Compound | Decomposition Temperature (Td) (°C) |

|---|---|

| m-CNCbzCN | 341 |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the temperatures at which phase transitions, such as melting and glass transitions, occur. The glass transition temperature (Tg) is a crucial parameter for amorphous materials, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is desirable for materials used in OLEDs as it contributes to the morphological stability of the thin films, preventing device degradation over time.

In the study of cyanophenyl-substituted this compound isomers, p-CNCbzCN demonstrated a notable glass transition temperature (Tg) of 182°C. researchgate.net The introduction of bulky or rigid substituents to the carbazole core is a common strategy to increase the Tg. For example, a CBP derivative with two cyano groups (CBP-CN) showed a dramatically increased Tg of 162°C compared to the parent CBP. researchgate.net Carbazole derivatives, in general, are known to possess high glass transition temperatures, often exceeding 130°C, which is beneficial for the stability of electronic devices. acs.org

Table 2: Glass Transition Temperatures (Tg) of this compound Derivatives

| Compound | Glass Transition Temperature (Tg) (°C) |

|---|---|

| p-CNCbzCN | 182 |

| CBP-CN | 162 |

Assessment of Thermal and Morphological Stability

The combination of high decomposition and glass transition temperatures endows this compound derivatives with excellent thermal and morphological stability. This stability is a key requirement for materials intended for use in organic electronic devices, which can be subjected to thermal stress during manufacturing and operation. The rigidity of the carbazole structure contributes significantly to this stability. acs.org

The morphological stability, in particular, is critical for maintaining the integrity of the thin-film structure of an OLED. A high Tg prevents the amorphous film from crystallizing or deforming at elevated operating temperatures, which could lead to short circuits and device failure. The research on cyanophenyl-substituted this compound isomers confirms that these molecules possess good thermal and morphological stability, making them promising candidates for bipolar host materials in efficient phosphorescent OLEDs (PhOLEDs). researchgate.net

Electrochemical Behavior Studies

The electrochemical properties of this compound and its derivatives are fundamental to their function in electronic devices. These properties, including redox potentials and energy levels, dictate the charge injection and transport capabilities of the material.

Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of molecules. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a compound can be determined. These potentials are then used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO level is related to the ionization potential and reflects the ease of donating an electron (hole transport), while the LUMO level is related to the electron affinity and indicates the ease of accepting an electron (electron transport). For efficient charge injection in OLEDs, the HOMO and LUMO levels of the material should be well-matched with the work functions of the adjacent electrodes and the energy levels of neighboring layers.

For carbazole derivatives, the HOMO and LUMO levels can be tuned by introducing different substituent groups. The electron-donating carbazole moiety and the electron-accepting nitrile group in this compound derivatives create a bipolar nature, which is advantageous for balanced charge transport. Studies on cyanophenyl-substituted this compound isomers have shown that these molecules possess suitable frontier molecular orbital (FMO) energy levels for use in organic electronics. researchgate.net The introduction of a cyano group generally leads to a lowering of both the HOMO and LUMO energy levels. researchgate.net

Table 3: Frontier Molecular Orbital Energy Levels of Representative Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.76 | -2.40 | 3.36 |

| Carbazole Derivative 2 | -5.71 | -2.57 | 3.14 |

Electrochemical Polymerization Studies